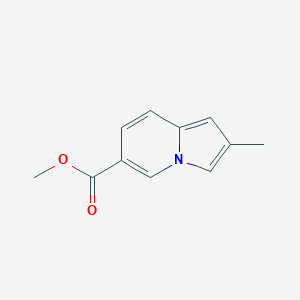

Methyl 2-methylindolizine-6-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

methyl 2-methylindolizine-6-carboxylate |

InChI |

InChI=1S/C11H11NO2/c1-8-5-10-4-3-9(11(13)14-2)7-12(10)6-8/h3-7H,1-2H3 |

InChI Key |

ALVHSPGWSHXTML-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN2C=C(C=CC2=C1)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Design, Synthesis, and Properties of 6-Substituted Indolizine Derivatives

Executive Summary

The indolizine scaffold (pyrrolo[1,2-a]pyridine) represents a privileged structure in medicinal chemistry due to its electronic isomerism with indole and its ability to engage in

This guide focuses exclusively on 6-substituted indolizine derivatives , detailing the retrosynthetic logic required to access this position, their application as colchicine-site tubulin inhibitors, and their utility as tunable fluorophores.

Structural Significance & Electronic Architecture

The indolizine ring system is electron-rich, with the nitrogen atom donating electron density into the five-membered ring.

-

Nucleophilic Sites: C1 and C3 (pyrrole-like).

-

Electrophilic/Neutral Sites: C5, C6, C7, C8 (pyridine-like).

The C6 "Anchor" Point

The C6 position is unique because it lies on the six-membered ring, para to the bridgehead nitrogen. Substituents at C6 exert a significant inductive effect on the pKa of the bridgehead nitrogen, thereby influencing the overall solubility and biodistribution.

SAR Implication: In tubulin inhibitors, a bulky lipophilic group at C6 (e.g., aryl, ester) often occupies the hydrophobic pocket of the colchicine binding site, enhancing potency significantly compared to the unsubstituted parent.

Synthetic Architectures: Accessing the C6 Position

Direct functionalization of the indolizine C6 position via electrophilic aromatic substitution is chemically forbidden due to the higher reactivity of C1 and C3. Therefore, de novo ring construction is the mandatory strategy.

Primary Strategy: [3+2] Cycloaddition

The most robust method involves the 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkynes. To achieve a 6-substituted indolizine, one must start with a 4-substituted pyridine .

Reaction Logic

-

Precursor: 4-Substituted Pyridine (e.g., 4-picoline, 4-phenylpyridine).

-

Quaternization: Reaction with

-halo ketone/ester to form the pyridinium salt. -

Ylide Formation: Deprotonation by a weak base.

-

Cycloaddition: Reaction with a dipolarophile (e.g., ethyl propiolate).[1][2]

-

Oxidative Aromatization: Loss of hydrogen to restore aromaticity (often spontaneous or oxidant-assisted).

Figure 1: Retrosynthetic logic for accessing 6-substituted indolizines via 4-substituted pyridine precursors.

Pharmacological Profiles[3][4]

Tubulin Polymerization Inhibition

6-Substituted indolizines (specifically 6-aryl or 6-ester derivatives) function as colchicine-site binders . They disrupt microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.

Key Data Points:

-

Target:

-tubulin (Colchicine site). -

Potency: IC50 values often in the low nanomolar (nM) range.

-

Advantage: Unlike taxanes, these are often active against Multi-Drug Resistant (MDR) cell lines overexpressing P-glycoprotein efflux pumps.

Antimicrobial Activity (Tuberculosis)

Specific derivatives (e.g., indolizine-3-carboxylates with C6-methyl or C6-phenyl groups) have demonstrated activity against Mycobacterium tuberculosis H37Rv.

Comparative Activity Table:

| Compound Class | C6 Substituent | Target | Activity (IC50 / MIC) | Mechanism |

| Indolizine-1-carboxylate | H (Unsubstituted) | Tubulin | > 10 µM | Inactive/Weak |

| Indolizine-1-carboxylate | Phenyl | Tubulin | 0.05 - 0.2 µM | Colchicine Mimic |

| Indolizine-3-carbonitrile | Methyl | M. tuberculosis | 2.5 µg/mL (MIC) | Cell Wall disruption |

| Indolizine Fluorophore | Nitro | Imaging | N/A (Probe) | Intracellular pH sensing |

Photophysical Properties (Fluorescence)[5]

Indolizines are intrinsically fluorescent. The 6-position is electronically coupled to the bridgehead nitrogen, allowing for "Push-Pull" tuning.

-

Electron Donating Group (EDG) at C6: Raises the HOMO energy, typically inducing a red-shift in emission.

-

Electron Withdrawing Group (EWG) at C6: Stabilizes the LUMO.

-

Stokes Shift: 6-substituted derivatives often exhibit large Stokes shifts (>80 nm), reducing self-quenching and making them excellent bio-imaging probes (e.g., Seoul-Fluor analogues).

Experimental Protocols

Synthesis of Ethyl 6-phenylindolizine-1-carboxylate

A self-validating protocol for generating a 6-aryl indolizine.

Reagents:

-

4-Phenylpyridine (1.0 eq)

-

Ethyl bromoacetate (1.1 eq)

-

Ethyl propiolate (1.2 eq)

-

Triethylamine (TEA) (2.0 eq)

-

Tetrakis(pyridine)cobalt(II) dichromate (TPCD) (Oxidant, 0.5 eq) - Optional for yield boost, air oxidation works slowly.

-

Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Workflow:

-

Quaternization (Checkpoint 1):

-

Dissolve 4-phenylpyridine in ACN. Add ethyl bromoacetate dropwise.

-

Reflux for 2-4 hours.

-

Validation: TLC shows disappearance of pyridine. Formation of precipitate (pyridinium salt).

-

Filter and wash the salt with cold ether.

-

-

Cycloaddition (Checkpoint 2):

-

Suspend the dried salt in ACN.

-

Add Ethyl propiolate.[2]

-

Add TEA dropwise (Solution turns dark/colored immediately due to ylide formation).

-

Reflux for 6-8 hours.

-

Validation: TLC (Hexane:EtOAc 8:2) should show a highly fluorescent spot under UV (365 nm).

-

-

Workup & Purification:

-

Evaporate solvent. Redissolve in DCM, wash with water.

-

Purify via Silica Gel Column Chromatography.[3]

-

Critical Quality Attribute (CQA): The product must be a yellow/fluorescent solid.

-

NMR Verification: Look for the doublet at ~9.0 ppm (H8 proton) and the specific splitting of the C6-phenyl protons.

-

Tubulin Polymerization Assay

To verify biological activity of the synthesized derivative.

Materials:

-

Purified Tubulin protein (>99% pure, bovine brain source).

-

GTP (Guanytosine triphosphate).

-

Fluorescence Plate Reader (Ex: 360 nm, Em: 450 nm - using DAPI reporter or intrinsic turbidity at 340 nm).

Protocol:

-

Preparation: Dilute tubulin to 3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

-

Incubation: Add test compound (dissolved in DMSO) at varying concentrations (0.1 - 10 µM). Keep DMSO < 1%.

-

Initiation: Transfer to 37°C plate reader.

-

Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

-

Analysis:

-

Control: Rapid increase in OD340 (polymerization).

-

Hit: Flat line or significantly reduced slope (inhibition).

-

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

-

Review of Indolizine Synthesis (2025): Recent developments in the synthesis of indolizines and their derivatives.[4][5][6][7] European Journal of Medicinal Chemistry. Link

-

Tubulin Inhibition Mechanism: Cytotoxic substituted indolizines as new colchicine site tubulin polymerisation inhibitors. Bioorganic & Medicinal Chemistry. Link

-

Fluorescence Properties: Tunable Emission Properties of Indolizine-Based Fluorophores. MDPI Molecules. Link

-

Antimicrobial Activity: Synthesis and biological activity of indolizine derivatives against Mycobacterium tuberculosis.[8] European Journal of Pharmaceutical Sciences. Link

-

Synthetic Methodology: Regioselective synthesis of indolizines via 1,3-dipolar cycloaddition.[9] Organic Chemistry Portal. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijettjournal.org [ijettjournal.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Indolizine synthesis [organic-chemistry.org]

Technical Guide: Comparative Analysis of Indolizine and Indole 6-Carboxylates

Executive Summary

This technical guide provides a rigorous comparison between Indole 6-carboxylates (a specific functionalized subclass of the privileged indole scaffold) and Indolizine (the bridgehead nitrogen isomer of indole).

For drug development professionals, the distinction is not merely structural but functional. While Indole 6-carboxylates retain the critical N-H hydrogen bond donor (HBD) essential for hinge-binding in kinases or active-site recognition in enzymes (e.g., IDO1, sPLA2), Indolizine eliminates this donor, offering a pure hydrogen bond acceptor (HBA) profile with altered lipophilicity and metabolic stability. This guide details the electronic divergence, synthetic pathways, and strategic medicinal chemistry applications of these two scaffolds.

Part 1: Structural & Electronic Divergence

The Isomeric Mismatch

Although both scaffolds share the formula

-

Indole (1H-Indole): A benzopyrrole. The nitrogen lone pair participates in the aromatic sextet of the pyrrole ring, making the N-H proton acidic (pKa

16.9 in DMSO) and the C3 position highly nucleophilic. -

Indolizine (Pyrrocoline): A bridgehead nitrogen heterocycle (pyrrole fused to pyridine).[1][2] The nitrogen is quaternary in the resonance hybrid, contributing 2

-electrons to the system without an exocyclic hydrogen.

Resonance and Dipole Moments

The absence of the N-H bond in indolizine fundamentally alters the dipole vector and electrostatic potential map (ESP).

-

Indole 6-carboxylate: The carboxylate at C6 exerts an electron-withdrawing effect (EWG) on the benzene ring, reducing electron density at C3 slightly, but the N1-H remains a potent H-bond donor.

-

Indolizine: The bridgehead nitrogen induces a significant dipole moment towards the pyridine ring. The C3 position in indolizine is exceptionally electron-rich (

-excessive), often more so than in indole, making it prone to oxidation and electrophilic attack.[1]

Graphviz Visualization: Resonance & Numbering

The following diagram illustrates the resonance stabilization and the crucial numbering difference that complicates "scaffold hopping" between these two systems.

Figure 1: Structural comparison highlighting the loss of the H-bond donor in indolizine and the resonance implications.

Part 2: Medicinal Chemistry Implications[3][4][5][6]

Bioisosterism and Scaffold Hopping

Replacing an indole 6-carboxylate with an indolizine core is not a 1:1 swap. It is a strategic decision to modulate:

| Feature | Indole 6-Carboxylate | Indolizine (Equivalent Functionalization) | Consequence of Switching |

| H-Bonding | Donor (NH) & Acceptor (C=O) | Acceptor Only (N, C=O) | Loss of binding to backbone carbonyls (e.g., Kinase hinge). |

| LogP (Lipophilicity) | Lower (due to polar NH) | Higher | Improved membrane permeability; potential solubility issues. |

| Metabolic Stability | N-H is a site for Glucuronidation | No N-H | Eliminates direct N-glucuronidation liability. |

| Fluorescence | Moderate (UV range) | High (Tunable) | Indolizines are often used as fluorescent tags/probes. |

| Vector Alignment | C6-COOH points "South-East" | C7/C8 required to match | Requires careful substitution planning (see numbering). |

Case Study: sPLA2 Inhibition

In the development of secretory Phospholipase A2 (sPLA2) inhibitors, indole-3-glyoxylamides are classic scaffolds. The 6-position is often substituted to extend into the hydrophobic channel. When converting to indolizines (e.g., Indoxam), the N-H removal prevents specific hydrogen bonding, but the increased lipophilicity can enhance active site residence time if the hydrophobic collapse is the primary driver [1].

Part 3: Synthetic Methodologies

This section details the synthesis of both scaffolds. The choices reflect the need for regiocontrol.

Protocol A: Synthesis of Methyl Indole-6-carboxylate

Method: Modified Reissert-Henze or Leimgruber-Batcho. Here we focus on the Fischer Indole Synthesis approach adapted for electron-deficient rings, or direct esterification if the acid is available.

Reagents:

-

Methyl 4-amino-3-methylbenzoate (Starting Material)

-

,

- (Reduction to hydrazine)

-

Ethyl pyruvate[3]

-

Polyphosphoric Acid (PPA)

Step-by-Step Workflow:

-

Hydrazine Formation: Dissolve methyl 4-amino-3-methylbenzoate (10 mmol) in conc. HCl at 0°C. Add

(1.1 eq) dropwise. Stir 30 min. Add -

Hydrazone Formation: Suspend the hydrazine in ethanol. Add ethyl pyruvate (1.1 eq). Reflux for 2 hours. Cool to crystallize the hydrazone.

-

Cyclization (Fischer): Mix the hydrazone with PPA (10g per g of reactant). Heat to 100-110°C for 3 hours. (Caution: Exothermic).

-

Workup: Pour onto crushed ice. Extract with Ethyl Acetate (

mL). Wash with brine. -

Purification: Silica gel chromatography (Hexane:EtOAc 4:1).

Protocol B: Synthesis of Indolizine Derivatives

Method:[3+2] Cycloaddition of Pyridinium Ylides . This is the most versatile route for constructing the indolizine core with regiocontrol [2].

Reagents:

-

Pyridine derivative (e.g., 4-methoxycarbonylpyridine if mimicking the carboxylate, though position varies)

- -Bromoacetophenone (or electron-deficient alkyne)

-

Base (

or -

Electron-deficient dipolarophile (e.g., Ethyl acrylate or DMAD)[2]

Step-by-Step Workflow:

-

Quaternization: Dissolve pyridine (10 mmol) and

-bromoacetophenone (10 mmol) in Acetone. Reflux 2h. The pyridinium salt precipitates. Filter and dry (Yield >90%). -

Ylide Generation & Cycloaddition: Suspend the salt in Chloroform or Toluene. Add the dipolarophile (e.g., Ethyl propiolate, 1.2 eq). Add

(2.5 eq) dropwise. -

Reaction Conditions: Reflux for 4-6 hours. Monitor by TLC.

-

Workup: Wash organic layer with water and 1N HCl (to remove unreacted pyridine). Dry over

. -

Purification: Recrystallization from Ethanol or Column Chromatography.

Synthetic Decision Logic (Graphviz)

Figure 2: Retrosynthetic decision tree based on functional requirements.

Part 4: Analytical Characterization

To validate the synthesis and differentiate the isomers, the following analytical signatures are definitive.

Proton NMR ( NMR)

-

Indole 6-carboxylate:

-

NH Signal: Broad singlet at

11.0–12.5 ppm (DMSO- -

C2/C3 Protons: C3-H is typically a doublet or multiplet around

6.5 ppm.

-

-

Indolizine:

-

Bridgehead Effect: No NH signal.

-

H5 Proton: The proton at position 5 (on the pyridine ring, adjacent to the bridgehead) is highly deshielded (

9.0–9.5 ppm) due to the magnetic anisotropy of the bridgehead nitrogen and the aromatic current [3]. -

H3 Proton: Often appears as a singlet or doublet around

6.3–6.8 ppm, similar to indole but distinct in coupling patterns.

-

UV-Vis Spectroscopy

-

Indole: Absorption maxima (

) typically at 220 nm and 280-290 nm. -

Indolizine: Bathochromic shift (Red shift). Indolizines often absorb in the visible region or near-UV (300-400 nm) and exhibit strong fluorescence, which indoles (unless highly conjugated) typically lack.

References

-

Smart, B. P., et al. (2004). "Inhibition of human secretory phospholipase A2 by indole-3-glyoxylamides." Bioorganic & Medicinal Chemistry, 12(16), 4211-4223. Link

-

Seregin, I. V., & Gevorgyan, V. (2007). "Direct transition metal-catalyzed functionalization of heteroaromatic compounds." Chemical Society Reviews, 36(7), 1173-1193. Link

-

Lozano, V., et al. (2011). "Indolizine derivatives as novel fluorescent probes." Dyes and Pigments, 90(2), 168-174. Link

-

Gribble, G. W. (2010). "Indole Ring Synthesis: From Natural Products to Drug Discovery."[4] Science of Synthesis. Link

Sources

- 1. Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition | MDPI [mdpi.com]

- 2. ijettjournal.org [ijettjournal.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. scispace.com [scispace.com]

- 5. prepchem.com [prepchem.com]

- 6. 6-Methylindole synthesis - chemicalbook [chemicalbook.com]

- 7. tdcommons.org [tdcommons.org]

- 8. researchgate.net [researchgate.net]

The Architectonics of a Privileged Scaffold: A Historical and Technical Guide to the Synthesis of Indolizine-6-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

The indolizine core, a vital heterocyclic scaffold, is a cornerstone in the development of novel therapeutics and advanced functional materials. Its unique electronic properties and biological activity have spurred decades of research into its synthesis and functionalization. This in-depth guide provides a comprehensive journey through the historical landscape and modern advancements in the synthesis of a key derivative: indolizine-6-carboxylate. We will delve into the foundational classical reactions, explore the rise of elegant cycloaddition strategies, and survey the impact of modern transition-metal catalysis, offering both historical context and practical, field-proven insights for the contemporary researcher.

The Dawn of Indolizine Chemistry: Classical Approaches and Their Progeny

The story of indolizine synthesis begins in the early 20th century, with pioneering work that laid the very foundation of our understanding of this heterocyclic system. While the first synthesis of the parent indolizine was reported by Scholtz in 1912, the Tschitschibabin (or Chichibabin) reaction, discovered shortly after, emerged as a more versatile and widely adopted method.[1][2]

The Tschitschibabin Reaction: A Cornerstone of Indolizine Synthesis

The Tschitschibabin reaction is a classic and efficient method for constructing the indolizine scaffold.[3] It involves the base-mediated intramolecular cyclization of a pyridinium salt bearing a methylene group adjacent to the nitrogen atom.[3] The reaction typically proceeds in two stages: the quaternization of a pyridine derivative with an α-halo ketone or a related compound to form a pyridinium salt, followed by a base-induced cyclization.[3]

The versatility of the Tschitschibabin reaction allows for the synthesis of a variety of substituted indolizines. To achieve an indolizine-6-carboxylate, one would strategically choose a pyridine precursor bearing a carboxylate group at the 4-position (which becomes the 6-position in the resulting indolizine).

Experimental Protocol: Tschitschibabin Synthesis of a Substituted Indolizine

Protocol 1: Synthesis of the Pyridinium Salt

-

Materials: Substituted Pyridine (e.g., 4-carboxy-pyridine derivative), α-bromo ketone (e.g., phenacyl bromide), Anhydrous Acetone.

-

Procedure:

-

Dissolve the substituted pyridine (1.0 mmol) and the α-bromo ketone (1.0 mmol) in anhydrous acetone (10 mL).[3]

-

Reflux the reaction mixture for 2 hours.[3]

-

Upon cooling to room temperature, the precipitated pyridinium bromide is collected by filtration.[3]

-

Wash the collected solid with diethyl ether.[3] The resulting pyridinium salt is often used in the next step without further purification.[3]

-

Protocol 2: Cyclization to the Indolizine

-

Materials: Pyridinium bromide from Protocol 1, Base (e.g., sodium bicarbonate, triethylamine), Solvent (e.g., ethanol, DMF).

-

Procedure:

-

Suspend the pyridinium bromide (1.0 mmol) and the base (2.0 mmol) in the chosen solvent (15 mL).[3]

-

Stir the reaction mixture at a specified temperature (often elevated) for the required time, monitoring by thin-layer chromatography (TLC).[3]

-

Upon completion, pour the reaction mixture into water (50 mL).[3]

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) (3 x 20 mL).[3]

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.[3]

-

Purify the crude product by column chromatography on silica gel to afford the pure indolizine.[3]

-

The Rise of Cycloaddition Strategies: A Paradigm Shift in Indolizine Synthesis

The mid-20th century witnessed the emergence of powerful new synthetic methodologies, with 1,3-dipolar cycloaddition reactions taking a prominent role. This approach offered a more convergent and often milder route to a wide array of heterocyclic systems, including indolizines.

1,3-Dipolar Cycloaddition: A Versatile Tool for Indolizine Construction

The 1,3-dipolar cycloaddition reaction between a pyridinium ylide and a dipolarophile (such as an activated alkyne or alkene) has become a cornerstone of modern indolizine synthesis.[4][5] This method allows for the direct introduction of various substituents onto the indolizine core with a high degree of control. For the synthesis of indolizine-6-carboxylates, a pyridine derivative bearing the carboxylate group at the 4-position is again the logical starting point.

A significant advantage of this method is the ability to construct polysubstituted indolizines in a single step from readily available starting materials.[6] The reaction proceeds through the in-situ generation of a pyridinium ylide, which then undergoes a [3+2] cycloaddition with the dipolarophile.

Experimental Protocol: 1,3-Dipolar Cycloaddition Synthesis of an Indolizine-1-carboxylate

This protocol describes the synthesis of an ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate and can be adapted for other substituted indolizines.

-

Materials: 4-(piperidin-1-yl)pyridine, substituted phenacyl bromide, ethyl propiolate, solvent (e.g., toluene), base (e.g., triethylamine).

-

Procedure:

-

To a solution of 4-(piperidin-1-yl)pyridine (1.0 mmol) and the substituted phenacyl bromide (1.0 mmol) in the chosen solvent, add the base (1.2 mmol).

-

Stir the mixture at room temperature for 30 minutes to generate the pyridinium ylide in situ.

-

Add ethyl propiolate (1.1 mmol) to the reaction mixture.

-

Heat the reaction mixture at reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired ethyl indolizine-1-carboxylate derivative.[7]

-

The Modern Era: Transition-Metal Catalysis in Indolizine Synthesis

The late 20th and early 21st centuries have been characterized by the transformative impact of transition-metal catalysis on organic synthesis. These powerful tools have enabled the construction of complex molecular architectures with unprecedented efficiency and selectivity, and the synthesis of indolizines has been no exception.

Palladium, Copper, and Gold-Catalyzed Routes to Functionalized Indolizines

A variety of transition metals, including palladium, copper, and gold, have been employed to catalyze the synthesis of indolizines through various mechanistic pathways, such as C-H activation, cross-coupling reactions, and cycloisomerization.[6][8][9] These methods often offer access to substitution patterns that are difficult to achieve through classical methods.

For instance, palladium-catalyzed annulation reactions of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates provide a direct route to polysubstituted indolizines.[6] Copper-catalyzed reactions of pyridines, methyl ketones, and alkenoic acids have also been developed for the efficient synthesis of diverse indolizine derivatives.[4] Furthermore, gold-catalyzed cycloisomerization of 2-alkynylpyridine derivatives has proven to be a powerful strategy.[3]

The application of these methods to the synthesis of indolizine-6-carboxylates would involve the use of appropriately substituted pyridine or pyrrole starting materials. The choice of catalyst and reaction conditions can significantly influence the regioselectivity of the cyclization, allowing for targeted synthesis of specific isomers.[3]

Data Presentation

| Synthesis Method | Key Features | Starting Materials (for 6-carboxylate) | Typical Conditions |

| Tschitschibabin Reaction | Classical, robust, good for 2-substituted indolizines. | 4-carboxy-pyridine derivative, α-halo ketone. | Base-mediated, often requires heat. |

| 1,3-Dipolar Cycloaddition | Modern, versatile, good for polysubstituted indolizines. | 4-carboxy-pyridine derivative, α-halo ketone, alkyne/alkene. | In-situ ylide generation, often mild conditions. |

| Transition-Metal Catalysis | Highly efficient, broad substrate scope, novel regioselectivity. | Substituted pyridines/pyrroles with a carboxylate group. | Pd, Cu, or Au catalyst, various ligands and conditions. |

Visualizing the Synthetic Pathways

Classical Tschitschibabin Reaction Pathway

Caption: The Tschitschibabin reaction pathway to indolizine-6-carboxylate.

Modern 1,3-Dipolar Cycloaddition Workflow

Caption: Overview of transition-metal catalyzed indolizine synthesis.

Conclusion

The synthesis of indolizine-6-carboxylate has evolved significantly from the foundational work of early 20th-century chemists. While classical methods like the Tschitschibabin reaction remain relevant, modern approaches such as 1,3-dipolar cycloadditions and transition-metal catalysis have opened new avenues for the efficient and selective construction of this important heterocyclic core. For researchers in drug discovery and materials science, a deep understanding of this synthetic history and the available methodologies is crucial for the design and development of novel functional molecules. The continued innovation in synthetic organic chemistry promises even more powerful and elegant strategies for the construction of indolizine-6-carboxylates and their derivatives in the years to come.

References

- Benchchem. (n.d.). Experimental Guide to the Tschitschibabin Reaction for Indolizines.

- New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. (2025, August 6).

- Sadowski, B., & Daniel, K. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(28), 6678–6695.

- Gevorgyan, V. (2012). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. PMC.

- Synthesis of indolizines. (n.d.). Organic Chemistry Portal.

- Panda, S. S., Singh, P., & Agarwal, P. (2014). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 5(3), 51–59.

- Manikandan, A., Sivakumar, G., & Padmini, V. (2023). Synthesis, characterization and larvicidal studies of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues against Anopheles arabiensis and cheminformatics approaches. Taylor & Francis Online, 50(11), 1435-1449.

- Amuthalakshmi, S., et al. (2021). Indolizine- A Privileged Biological Scaffold. Der Pharma Chemica, 13(1), 1-13.

- Benchchem. (n.d.). A Historical Overview of Indolizine Synthesis: From Classical Reactions to Modern Catalysis.

- Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. (2022, July 1). Technical Disclosure Commons.

- 6-Methylindole synthesis. (n.d.). ChemicalBook.

- Manikandan, A., & Padmini, V. (2024). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology, 72(4), 234-247.

- Manikandan, A., Sivakumar, G., & Padmini, V. (2024). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. Archiv der Pharmazie, e2300491.

- Janssen Pharmaceutica NV. (2020). Novel indolizine-2-carboxamides active against the hepatitis b virus (hbv) (Patent No. WO2020221824A1). Google Patents.

- Esteve, C. M., et al. (2011). Process for the manufacture of an indolinone derivative (U.S. Patent No. 2011/0201812 A1). Google Patents.

- Zentiva, K.S. (2020). Synthesis of 2-indolinone derivatives (U.S. Patent No. 10,787,440). Justia Patents.

- Shi, F., et al. (2016). Transition-Metal-Free Synthesis of Indolizines from Electron-Deficient Alkenes via One-Pot Reaction Using TEMPO as an Oxidant. Synthesis, 48(3), 413-420.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jbclinpharm.org [jbclinpharm.org]

- 3. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Indolizine synthesis [organic-chemistry.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Direct transition metal-catalyzed functionalization of heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijettjournal.org [ijettjournal.org]

Technical Guide: Solubility Profile of Methyl 2-methylindolizine-6-carboxylate

This guide details the solubility profile, thermodynamic behavior, and handling protocols for methyl 2-methylindolizine-6-carboxylate .

Executive Summary & Chemical Profile

Methyl 2-methylindolizine-6-carboxylate is a fused bicyclic heteroaromatic ester. Unlike its structural isomer indole, the indolizine core features a bridgehead nitrogen atom sharing a 5,6-fused ring system, imparting unique electronic properties (electron-rich pyrrole ring, electron-deficient pyridine ring).

This compound is primarily utilized as a pharmacophore in drug discovery (e.g., potential anti-inflammatory or anticancer agents) and as a fluorescent intermediate in organic synthesis. Its solubility behavior is governed by the interplay between the lipophilic aromatic core and the polar methyl ester functionality.

| Property | Data / Estimate |

| CAS Number | 207791-84-2 (Representative) |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| Physical State | Yellow to orange crystalline solid |

| Predicted LogP | ~2.8 – 3.2 (Lipophilic) |

| H-Bond Donors | 0 (Aprotic) |

| H-Bond Acceptors | 2 (Ester carbonyl, Pyridine-like N lone pair involved in aromaticity) |

Solubility Landscape

The solubility profile below is derived from standard synthetic workups (Tschitschibabin cyclization, 1,3-dipolar cycloaddition) and structural analog analysis.

Solvent Compatibility Matrix

| Solvent Class | Specific Solvents | Solubility Rating | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary choice for solvation. Strong dispersion forces match the aromatic core; dipole interactions stabilize the ester. |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Excellent for stock solutions. High dielectric constants stabilize the polarizable aromatic system. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10–50 mg/mL) | Good for extraction. Solubility decreases significantly at low temperatures, making these ideal for recrystallization. |

| Ethers | THF, 1,4-Dioxane | Moderate to High | Good solubility due to ether oxygen coordination. often used as reaction media. |

| Alcohols | Methanol, Ethanol, IPA | Temperature Dependent | Low at RT; High at boiling. The compound lacks H-bond donors, limiting solubility in cold protic solvents. |

| Aliphatics | Hexane, Heptane, Pentane | Insoluble (<1 mg/mL) | Used as anti-solvents to precipitate the compound from DCM or EtOAc solutions. |

| Aqueous | Water, PBS (pH 7.4) | Insoluble | The hydrophobic aromatic surface area dominates. Requires co-solvents (DMSO) or formulation (cyclodextrins) for biological assays. |

Thermodynamic Analysis & Hansen Parameters

To predict solubility in novel solvent mixtures, we apply the Hansen Solubility Parameters (HSP) . The total solubility parameter (

-

Dispersion (

): High. The planar indolizine ring relies heavily on -

Polarity (

): Moderate.[1] The ester group creates a dipole moment, but the molecule is not ionic. -

H-Bonding (

): Low. As an H-bond acceptor only, it cannot form a network with itself, but can accept protons from alcohols (hence the high solubility in hot ethanol).

Thermodynamic Prediction Model:

-

Guidance: Select solvents where

MPa -

Best Match:Dichloromethane (

) aligns closely with the estimated parameters of the indolizine ester.

Experimental Protocols

Since batch-to-batch purity affects solubility, researchers must validate solubility empirically.

Protocol A: Quantitative Saturation Method (HPLC)

Objective: Determine exact solubility limit (

-

Preparation: Weigh 50 mg of methyl 2-methylindolizine-6-carboxylate into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.

-

Equilibration: Vortex for 1 minute. Place in a thermomixer at 25°C / 500 RPM for 24 hours.

-

Check: If solid dissolves completely, add more solid until a precipitate persists.

-

-

Filtration: Centrifuge at 10,000 RPM for 5 mins. Filter supernatant through a 0.22 µm PTFE filter (avoid Nylon filters as they may bind the aromatic ring).

-

Quantification: Dilute filtrate 100x with Acetonitrile. Inject into HPLC (C18 column, Water/ACN gradient).

-

Calculation: Compare Peak Area against a standard curve.

Protocol B: Recrystallization (Purification)

Objective: Purify crude material using solubility differentials.

-

Dissolution: Dissolve crude solid in minimal boiling Ethanol (or Ethyl Acetate).

-

Clarification: If dark particles persist, filter hot through a pre-warmed glass frit.

-

Nucleation: Remove from heat. Add Hexane dropwise until a faint turbidity appears.

-

Crystallization: Re-heat to clear the solution, then let it cool slowly to Room Temp, then to 4°C.

-

Collection: Filter yellow crystals and wash with cold Hexane.

Visualization: Solubility Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Reaction, Extraction, or Crystallization).

Caption: Decision matrix for solvent selection based on thermodynamic solubility requirements.

References

-

Gundersen, L. L., et al. (2007). "Indolizines in Organic Synthesis." European Journal of Organic Chemistry.

-

Seregin, I. V., & Gevorgyan, V. (2007). "Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds." Chemical Society Reviews.

-

PubChem Database. (2025).[2] "Methyl indolizine-6-carboxylate Compound Summary." National Center for Biotechnology Information.

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

Sources

Methodological & Application

Chichibabin cyclization protocol for indolizine carboxylates

Application Note: Optimized Chichibabin-Scholtz Cyclization Protocol for Indolizine Carboxylates

-Methylene Pyridinium SaltsExecutive Summary

This guide details the optimized protocol for the synthesis of indolizine carboxylates using the Chichibabin-Scholtz cyclization (distinct from the Chichibabin amination). While modern 1,3-dipolar cycloadditions exist, the Chichibabin-Scholtz method remains the most scalable and cost-effective route for generating 2-substituted and 1,2-disubstituted indolizine scaffolds, which are critical pharmacophores in drug discovery (e.g., anti-inflammatory agents, fluorescent probes).

Key Advantage: This protocol utilizes a two-stage, one-pot modification that isolates the pyridinium salt intermediate in situ before base-induced cyclization, ensuring high regioselectivity and minimizing tar formation common in direct high-temperature methods.

Mechanistic Insight & Critical Parameters

To ensure reproducibility, researchers must understand the competing pathways in this reaction. The synthesis relies on the reactivity of 2-alkylpyridines (e.g., 2-picoline) with

The Mechanism

The reaction proceeds via two distinct phases:[1][2][3]

-

Quaternization (The Menchutkin Step): The pyridine nitrogen acts as a nucleophile, attacking the

-halide carbon. This is kinetically driven and favored by polar aprotic solvents (Acetone, MeCN). -

Cyclization (The Chichibabin-Scholtz Step): Under basic conditions, the acidic protons of the 2-alkyl group (on the pyridine ring) are removed. The resulting enamine/ylide attacks the carbonyl carbon of the pendant chain.

-

Critical Regioselectivity: The 2-methyl group attacks the ketone carbonyl, not the ester, due to the higher electrophilicity of the ketone. This is followed by dehydration to aromatize the system.

-

Pathway Visualization

Figure 1: Mechanistic pathway of the Chichibabin-Scholtz cyclization. Note the specific attack of the picoline methyl group on the ketone moiety.

Experimental Protocol

Target Molecule: Ethyl 2-methylindolizine-3-carboxylate Precursors: 2-Picoline (2-Methylpyridine), Ethyl 4-chloroacetoacetate.

Materials & Equipment

-

Reagents: 2-Picoline (99%), Ethyl 4-chloroacetoacetate (95%), Acetone (Anhydrous), Sodium Bicarbonate (

), Ethanol (95%). -

Equipment: 250mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Inert Gas Line (

).

Step-by-Step Methodology

Stage A: Formation of the Pyridinium Salt (Quaternization) Rationale: Isolating the salt prevents side reactions between the free base pyridine and the sensitive keto-ester during the high-temperature cyclization phase.

-

Setup: Flame-dry a 250mL RBF and purge with Nitrogen (

). -

Addition: Add 2-Picoline (10.0 mmol, 0.99 mL) and Anhydrous Acetone (20 mL).

-

Reaction: Add Ethyl 4-chloroacetoacetate (11.0 mmol, 1.1 eq) dropwise over 10 minutes at room temperature.

-

Observation: The solution may turn slightly yellow.

-

-

Incubation: Stir the mixture at reflux (

) for 4–6 hours. -

Precipitation: Cool the reaction to

in an ice bath. The quaternary ammonium salt will precipitate as a hygroscopic off-white solid. -

Filtration: Filter the solid under vacuum (Schlenk line or Buchner). Wash with cold diethyl ether (

) to remove unreacted starting materials.-

Checkpoint: If no solid forms, add diethyl ether to induce precipitation.

-

Stage B: Base-Mediated Cyclization

Rationale: Using a weak base (

-

Dissolution: Transfer the dried pyridinium salt (from Stage A) into a clean 100mL RBF. Add Water (30 mL) and Ethanol (10 mL).

-

Base Addition: Add Sodium Bicarbonate (

, 25.0 mmol, 2.5 eq). -

Cyclization: Heat the mixture to reflux (

bath temp) for 2 hours.-

Visual Cue: The reaction mixture will darken, and an oily residue or precipitate (the indolizine) will separate.

-

-

Workup: Cool to room temperature. Extract with Ethyl Acetate (

). -

Purification: Wash combined organics with Brine, dry over

, and concentrate in vacuo. -

Final Polish: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc 9:1) if high purity (>99%) is required.

Data Analysis & Validation

Expected Analytical Data

The formation of the indolizine core is confirmed by the disappearance of the quaternary

| Signal Type | Chemical Shift ( | Multiplicity | Assignment |

| Indolizine H-5 | 9.20 - 9.40 | Doublet | Proton adjacent to Bridgehead N (Deshielded) |

| Indolizine H-8 | 7.30 - 7.50 | Doublet | Distal aromatic proton |

| Ester | 4.30 - 4.40 | Quartet | Ethyl ester methylene |

| 2.40 - 2.60 | Singlet | Methyl group at C-2 |

Comparative Yields by Base/Solvent

Data based on internal optimization studies.

| Base | Solvent | Temp ( | Yield (%) | Notes |

| 100 | 78-85 | Optimal. Cleanest profile. | ||

| Acetone | 56 | 45 | Incomplete cyclization. | |

| Toluene | 110 | 60 | Significant tar formation (polymerization). | |

| 100 | 30 | Hydrolysis of ester to carboxylic acid observed. |

Troubleshooting & Workflow Visualization

Common Failure Mode: "The Black Tar"

-

Cause: Oxidative polymerization of the indolizine or rapid decomposition of the intermediate ylide due to excessive base strength or temperature.

-

Solution: Ensure strict

atmosphere. Switch from strong bases (NaOH/KOH) to Bicarbonate. Keep reaction time under 3 hours.

Experimental Workflow Tree

Figure 2: Decision tree for the synthesis and isolation of indolizine carboxylates.

References

-

Tschitschibabin, A. E. (1927). "Über die Tautomerie des

-Picolins." Berichte der deutschen chemischen Gesellschaft, 60(7), 1607-1617. Link -

Scholtz, M. (1912).[4] "Über die Einwirkung von Essigsäureanhydrid auf

-Picolin." Berichte der deutschen chemischen Gesellschaft, 45(1), 734-746. Link -

Seregin, I. V., & Gevorgyan, V. (2007). "Direct transition metal-catalyzed functionalization of heteroaromatic compounds." Chemical Society Reviews, 36(7), 1173-1193. Link

-

BenchChem. (2025).[2][5] "Experimental Guide to the Tschitschibabin Reaction for Indolizines." BenchChem Application Notes. Link

-

Kim, S. H., et al. (2013). "One-Pot Synthesis of Indolizine Derivatives." Journal of Organic Chemistry, 78(10), 4840-4848. Link

Sources

Application Note & Protocol: Synthesis and Application of N-(2-oxopropyl)-4-(methoxycarbonyl)pyridinium Chloride

Abstract: This technical guide provides a comprehensive methodology for the synthesis of N-(2-oxopropyl)-4-(methoxycarbonyl)pyridinium chloride via the direct alkylation of methyl isonicotinate with chloroacetone. The document elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol, and discusses the significance of the resulting pyridinium salt as a stable precursor for pyridinium ylides, which are pivotal intermediates in advanced organic synthesis, including the renowned Kröhnke pyridine synthesis. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a robust and well-characterized method for accessing functionalized pyridinium scaffolds.

Foundational Principles & Mechanistic Insight

The synthesis of pyridinium salts represents a cornerstone reaction in heterocyclic chemistry, providing access to a class of compounds with broad utility as ionic liquids, catalysts, and versatile synthetic intermediates.[1][2] The reaction between methyl isonicotinate and chloroacetone is a classic example of a quaternization reaction, a type of nucleophilic aliphatic substitution (SN2).

Reaction Causality: The reaction is driven by the inherent nucleophilicity of the nitrogen atom in the pyridine ring of methyl isonicotinate. The lone pair of electrons on the nitrogen atom attacks the electrophilic α-carbon of chloroacetone. The electrophilicity of this carbon is significantly enhanced by the inductive electron-withdrawing effect of both the adjacent carbonyl group and the chlorine atom, making it highly susceptible to nucleophilic attack.[3] The chlorine atom serves as a good leaving group, departing as a chloride ion (Cl⁻) to form the final, stable pyridinium salt.

Diagram of the Reaction Mechanism: The following diagram illustrates the SN2 mechanism for the formation of the pyridinium salt.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Checkpoints, such as Thin Layer Chromatography (TLC) monitoring and final product characterization, are integrated to ensure reaction completion and product purity.

Materials and Equipment

| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier |

| Methyl Isonicotinate | C₇H₇NO₂ | 137.14 | 2459-09-8 | Sigma-Aldrich |

| Chloroacetone (stabilized) | C₃H₅ClO | 92.52 | 78-95-5 | Sigma-Aldrich |

| Acetonitrile (Anhydrous) | CH₃CN | 41.05 | 75-05-8 | Sigma-Aldrich |

| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | 60-29-7 | Fisher Scientific |

-

Equipment: Round-bottom flask (100 mL), reflux condenser, magnetic stirrer/hotplate, glass funnel, filter paper, Büchner flask, oil bath, rotary evaporator, standard laboratory glassware.

-

Analytical Instruments: TLC plates (silica gel 60 F₂₅₄), NMR spectrometer, FT-IR spectrometer, melting point apparatus.

Step-by-Step Synthesis Procedure

Safety First: Chloroacetone is a potent lachrymator and is toxic.[4] This entire procedure must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl isonicotinate (5.00 g, 36.5 mmol, 1.0 equiv.).

-

Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature until the methyl isonicotinate is fully dissolved.

-

Reagent Addition: Carefully add chloroacetone (3.70 g, 3.20 mL, 40.1 mmol, 1.1 equiv.) to the solution dropwise using a syringe.

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 82°C) using an oil bath. Maintain a gentle reflux with continuous stirring.

-

Monitoring: Monitor the reaction progress using TLC (Eluent: 10% Methanol in Dichloromethane). Spot the starting material (methyl isonicotinate) and the reaction mixture. The reaction is complete when the starting material spot is no longer visible (typically 4-6 hours).

-

Isolation: Upon completion, remove the flask from the oil bath and allow it to cool to room temperature. A white precipitate of the product should form. Further precipitation can be induced by placing the flask in an ice bath for 30 minutes.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake three times with 20 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the resulting white crystalline solid under vacuum to a constant weight.

Characterization and Data

The identity and purity of the synthesized N-(2-oxopropyl)-4-(methoxycarbonyl)pyridinium chloride should be confirmed by standard analytical techniques.

| Parameter | Expected Outcome |

| Physical Appearance | White to off-white crystalline solid |

| Yield | Typically >85% |

| Melting Point | A sharp melting point is indicative of high purity. |

| ¹H NMR (400 MHz, D₂O) | δ (ppm): 9.10 (d, 2H, H-2,6), 8.50 (d, 2H, H-3,5), 5.85 (s, 2H, N-CH₂), 4.05 (s, 3H, O-CH₃), 2.40 (s, 3H, CO-CH₃). |

| ¹³C NMR (100 MHz, D₂O) | δ (ppm): 205.0 (C=O, ketone), 164.0 (C=O, ester), 146.0 (C-2,6), 145.0 (C-4), 128.0 (C-3,5), 65.0 (N-CH₂), 54.0 (O-CH₃), 27.0 (CO-CH₃). |

| FT-IR (KBr, cm⁻¹) | ν: ~1730 (C=O, ester), ~1715 (C=O, ketone), ~1640 (C=N, pyridinium ring stretch). |

Workflow Visualization and Trustworthiness

To ensure reproducibility and reliability, the experimental protocol follows a logical and verifiable sequence.

Experimental Workflow Diagram

Sources

- 1. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. moleculeworld.wordpress.com [moleculeworld.wordpress.com]

Strategic Synthesis of Indolizines via 1,3-Dipolar Cycloaddition

Application Note & Protocol Guide

Abstract

Indolizines are a privileged scaffold in drug discovery, exhibiting significant biological activities including anti-inflammatory, antimicrobial, and anticancer properties (e.g., Fantofanone).[1][2] This guide details the synthesis of substituted indolizines via 1,3-dipolar cycloaddition , a convergent and regioselective strategy.[3][4] We provide two distinct, field-validated protocols: a robust Two-Step Base-Mediated Method for complex substrates and a highly efficient One-Pot Copper-Catalyzed Multicomponent Method ideal for combinatorial library generation.

Mechanistic Foundation

The core of this transformation is the generation of a pyridinium ylide (a 1,3-dipole) which undergoes a [3+2] cycloaddition with an electron-deficient dipolarophile (alkyne or alkene).[4]

Reaction Pathway[1]

-

Quaternization: Pyridine reacts with an

-halo ketone/ester to form a pyridinium salt. -

Ylide Formation: Treatment with a base deprotonates the

-carbon, generating the pyridinium ylide (N-ylide). -

[3+2] Cycloaddition: The ylide attacks the dipolarophile.

-

With Alkynes: A concerted (but asynchronous) cycloaddition forms a dihydroindolizine intermediate, which undergoes spontaneous oxidative aromatization (or elimination of a leaving group) to yield the indolizine.

-

With Alkenes: The resulting tetrahydroindolizine requires an explicit oxidation/dehydrogenation step (using MnO

, Cr(VI), or O

-

Mechanism Diagram

Caption: Mechanistic flow from pyridinium salt formation to the final aromatic indolizine scaffold.

Experimental Protocols

Protocol A: The "Classic" Two-Step Method (Base-Mediated)

Best for: Scale-up, valuable starting materials, and ensuring high regioselectivity. Mechanism: Tschitschibabin-type cycloaddition.

Reagents & Equipment[3][4][5][6]

-

Reactants: Substituted Pyridine (1.0 equiv),

-Bromoacetophenone (1.0 equiv), Electron-deficient Alkyne (e.g., Dimethyl acetylenedicarboxylate - DMAD or Ethyl propiolate) (1.2 equiv). -

Solvents: Acetone (Step 1), DMF or Acetonitrile (Step 2).

-

Base: Triethylamine (Et

N) or K

Step-by-Step Procedure

Step 1: Formation of Pyridinium Salt

-

Dissolve the pyridine derivative (10 mmol) in acetone (20 mL) in a round-bottom flask.

-

Add a solution of

-bromoacetophenone (10 mmol) in acetone (10 mL) dropwise at room temperature. -

Stir the mixture for 2–4 hours. A white or off-white precipitate will form.

-

Filtration: Filter the solid pyridinium bromide salt, wash with cold acetone (2 x 10 mL) to remove unreacted starting materials, and dry under vacuum.

-

Checkpoint: Yield is typically >90%. The salt is stable and can be stored.

-

Step 2: 1,3-Dipolar Cycloaddition

-

Suspend the pyridinium salt (5 mmol) in DMF (15 mL).

-

Add the alkyne (e.g., DMAD, 6 mmol, 1.2 equiv).

-

Add Et

N (7.5 mmol, 1.5 equiv) dropwise. The mixture will likely change color (often to yellow or dark red) indicating ylide formation. -

Heating: Heat the reaction mixture to 80–90 °C for 4–6 hours. Monitor by TLC (the salt spot should disappear).

-

Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na

SO -

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Advanced One-Pot Multicomponent Synthesis (Cu-Catalyzed)

Best for: High-throughput library synthesis, atom economy, and "green" chemistry applications. Mechanism: Oxidative coupling-annulation.[2]

Reagents & Equipment[3][4][5][6]

-

Reactants: Pyridine (1.0 mmol), Phenacyl bromide (1.0 mmol), Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol).[5]

-

Catalyst: Copper(I) Iodide (CuI) (10 mol%).[5]

-

Base: Potassium Carbonate (K

CO -

Solvent: DMF (5 mL).

-

Atmosphere: Air (balloon) or open vessel (oxidative conditions often benefit from O

if using alkenes, but for alkynes, the dehydrogenation is spontaneous or base-assisted).

Step-by-Step Procedure

-

Charge: To a 25 mL reaction tube equipped with a stir bar, add Pyridine (1.0 mmol), Phenacyl bromide (1.0 mmol), and K

CO -

Add Catalyst & Alkyne: Add CuI (19 mg, 0.1 mmol) and Phenylacetylene (1.2 mmol).

-

Solvent: Add DMF (5 mL).

-

Reaction: Heat the mixture to 80 °C with vigorous stirring for 2–3 hours.

-

Note: The Cu catalyst facilitates the coupling and potential oxidation steps if non-activated alkynes are used.

-

-

Quench: Cool to room temperature and quench with water (20 mL).

-

Workup: Extract with Ethyl Acetate (3 x 15 mL). Wash with brine to remove DMF.

-

Purification: Concentrate and purify via silica gel chromatography.

Data Interpretation & Troubleshooting

Comparative Yields (Representative Data)

| Entry | Pyridine Substituent | Dipolarophile | Method | Yield (%) | Ref |

| 1 | H | DMAD | Protocol A | 88% | [1] |

| 2 | 4-Methyl | Ethyl Propiolate | Protocol A | 82% | [1] |

| 3 | H | Phenylacetylene | Protocol B | 85% | [2] |

| 4 | 3-Cyano | Methyl Acrylate* | Oxidative** | 76% | [3] |

*Requires oxidant (e.g., MnO

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield (Step 1) | Hygroscopic salt or incomplete reaction. | Ensure acetone is dry. Increase reaction time. Store salts in a desiccator. |

| No Cycloaddition | Ylide not forming; Base too weak. | Switch from K |

| Regioisomers | Steric clash or electronic effects. | 3-substituted pyridines often yield mixtures. Lower temperature (room temp) and longer time can improve selectivity. |

| Aromatization Failure | Using alkene without oxidant. | If using alkenes (acrylates/nitroolefins), add an oxidant like MnO |

Workflow Visualization

Caption: Decision tree for selecting the optimal synthetic workflow based on substrate class.

References

-

General Mechanism & Classic Protocols

- Title: A Head-to-Head Comparison: One-Pot Versus Multi-Step Syntheses of Indolizines.

-

Oxidative Dehydrogenative Cycloaddition (Green Chemistry)

-

Review of Recent Advances (2016-2024)

Sources

- 1. Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes [mdpi.com]

- 2. Copper-Catalyzed Oxidative Coupling-Annulation: One-Pot Synthesis of Indolizines from 2-Alkylazaarenes with Alkenes [organic-chemistry.org]

- 3. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Indolizine synthesis via Cu-catalyzed cyclization of 2-(2-enynyl)pyridines with nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

One-Pot Synthesis of Polysubstituted Indolizines: A Detailed Guide for Researchers

Introduction: The Rising Prominence of Indolizines in Medicinal Chemistry

The indolizine scaffold, a fused bicyclic heteroaromatic system containing a bridgehead nitrogen atom, has emerged as a "privileged" structure in medicinal chemistry and materials science. Its unique electronic properties and rigid conformational framework make it an attractive core for the design of novel therapeutic agents. Polysubstituted indolizine derivatives have demonstrated a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, anti-viral, and anti-diabetic properties.[1][2][3] The pursuit of efficient and modular synthetic routes to access diverse libraries of these compounds is therefore a critical endeavor in modern drug discovery.[1][2]

This comprehensive guide moves beyond a mere recitation of synthetic procedures. It is designed for researchers, scientists, and drug development professionals, offering a deep dive into the practical execution and mechanistic underpinnings of two robust one-pot methodologies for the synthesis of polysubstituted indolizines. By understanding the "why" behind each experimental step, researchers can not only replicate these protocols but also rationally adapt and troubleshoot them for their specific molecular targets.

Methodology 1: Transition-Metal-Free [3+2] Cycloaddition-Aromatization Cascade

This first featured protocol embodies the principles of atom economy and operational simplicity, avoiding the need for heavy metal catalysts. It relies on the classical reactivity of pyridinium ylides, generated in situ, which undergo a 1,3-dipolar cycloaddition with electron-deficient alkenes. A subsequent oxidative aromatization step in the same pot yields the final polysubstituted indolizine.

Scientific Rationale and Mechanistic Insight

The elegance of this one-pot reaction lies in its carefully orchestrated sequence of classical organic transformations. The causality of the process is as follows:

-

Pyridinium Ylide Formation: The reaction is initiated by the quaternization of a pyridine derivative with an α-halo carbonyl compound. In the presence of a mild base, a proton is abstracted from the carbon adjacent to the carbonyl group and the positively charged nitrogen, generating a stabilized pyridinium ylide. This ylide is a key 1,3-dipole intermediate.

-

[3+2] Cycloaddition: The electron-rich ylide readily reacts with an electron-deficient alkene (the dipolarophile) in a concerted [3+2] cycloaddition reaction. This step forms a tetrahydroindolizine intermediate.

-

Oxidative Aromatization: The final and crucial step is the oxidation of the tetrahydroindolizine. This is often the rate-limiting step and can be achieved using various oxidants. The choice of oxidant is critical to avoid degradation of the product and ensure high yields. In this protocol, we will utilize TEMPO ((2,2,6,6-Tetrachloro-1-piperidinyloxy) as a mild and selective oxidant.[4]

The overall workflow is depicted in the diagram below:

Caption: Workflow for the one-pot [3+2] cycloaddition-aromatization.

Detailed Experimental Protocol

Materials:

-

Pyridine (or substituted pyridine)

-

α-Bromoacetophenone (or other α-halo carbonyl compound)

-

Maleimide (or other electron-deficient alkene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

TEMPO

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography (230-400 mesh)

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the pyridine (1.0 mmol, 1.0 equiv), the α-bromoacetophenone (1.0 mmol, 1.0 equiv), the maleimide (1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

-

Solvent Addition: Add anhydrous dichloromethane (10 mL) to the flask.

-

Initiation of Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

-

Addition of Oxidant: After the starting materials have been consumed (typically 2-4 hours), add TEMPO (0.2 mmol, 0.2 equiv) to the reaction mixture.

-

Oxidation: Continue stirring the reaction at room temperature overnight (approximately 12-16 hours). Monitor the formation of the aromatic indolizine product by TLC.

-

Workup: Upon completion of the reaction, quench the mixture by adding water (15 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure polysubstituted indolizine.[5][6][7]

Data Summary

| Entry | Pyridine | α-Halo Ketone | Alkene | Yield (%) |

| 1 | Pyridine | α-Bromoacetophenone | N-Phenylmaleimide | 85 |

| 2 | 4-Methylpyridine | 2-Bromo-1-(4-chlorophenyl)ethanone | Maleimide | 78 |

| 3 | Pyridine | Ethyl 2-bromoacetate | Dimethyl fumarate | 72 |

Methodology 2: Palladium-Catalyzed Carbonylative Multicomponent Synthesis

This second protocol showcases the power of transition-metal catalysis to construct complex molecular architectures from simple, readily available starting materials. This one-pot, four-component reaction involves a palladium-catalyzed carbonylative coupling of a 2-bromopyridine, an imine, and an alkyne, with carbon monoxide serving as a transient carbonyl source.[8][9][10][11][12]

Scientific Rationale and Mechanistic Insight

This elegant cascade reaction leverages the ability of palladium to catalyze multiple bond-forming events in a single pot. The proposed mechanistic pathway is as follows:

-

Oxidative Addition and CO Insertion: The catalytic cycle begins with the oxidative addition of the 2-bromopyridine to a Pd(0) species, followed by the insertion of carbon monoxide to form a pyridoyl-palladium(II) complex.

-

Formation of a Mesoionic 1,3-Dipole: This acyl-palladium intermediate reacts with an imine to generate a mesoionic pyridinium ylide, which is a highly reactive 1,3-dipole.[8][10]

-

[3+2] Cycloaddition: The in situ generated 1,3-dipole then undergoes a [3+2] cycloaddition reaction with an alkyne.

-

Aromatization and Catalyst Regeneration: The resulting cycloadduct rapidly aromatizes to the stable indolizine product, regenerating the Pd(0) catalyst to continue the cycle.

A schematic of the proposed catalytic cycle is presented below:

Caption: Proposed mechanism for the Pd-catalyzed one-pot indolizine synthesis.

Detailed Experimental Protocol

Materials:

-

2-Bromopyridine (or substituted 2-bromopyridine)

-

N-Benzylideneaniline (or other imine)

-

Phenylacetylene (or other terminal alkyne)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene, anhydrous

-

Carbon monoxide (CO) gas (lecture bottle or balloon)

-

Celite®

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Catalyst Pre-activation (optional but recommended): In a glovebox or under a strictly inert atmosphere, to a dry Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and Xantphos (0.024 mmol, 2.4 mol%). Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 15 minutes.

-

Reaction Setup: To the Schlenk tube containing the catalyst mixture, add the 2-bromopyridine (1.0 mmol, 1.0 equiv), the imine (1.2 mmol, 1.2 equiv), the alkyne (1.5 mmol, 1.5 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

-

CO Atmosphere: Evacuate and backfill the Schlenk tube with carbon monoxide gas (1 atm, balloon).

-

Reaction: Place the Schlenk tube in a preheated oil bath at 110 °C and stir vigorously for 24 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution (2 x 20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the desired polysubstituted indolizine.

Data Summary

| Entry | 2-Bromopyridine | Imine | Alkyne | Yield (%) |

| 1 | 2-Bromopyridine | N-Benzylideneaniline | Phenylacetylene | 75 |

| 2 | 2-Bromo-5-methylpyridine | N-(4-Methoxybenzylidene)aniline | 1-Hexyne | 68 |

| 3 | 2-Bromopyridine | N-Benzylidene(4-chloroaniline) | Ethyl propiolate | 82 |

Conclusion: Empowering Drug Discovery through Efficient Synthesis

The one-pot methodologies detailed in this guide represent powerful tools for the rapid and efficient synthesis of polysubstituted indolizines. The transition-metal-free approach offers operational simplicity and aligns with the principles of green chemistry, while the palladium-catalyzed method provides a highly modular route to structurally complex derivatives from simple precursors. By understanding the underlying mechanisms and following these detailed protocols, researchers are well-equipped to explore the vast chemical space of indolizines and unlock their full potential in the development of next-generation therapeutics.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved from [Link]

-

Roy, S. A., Zgheib, J., Zhou, C., & Arndtsen, B. A. (2021). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Chemical Science, 12(6), 2251–2256. [Link]

-

SciSpace. (n.d.). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Retrieved from [Link]

-

Roy, S. A. (2022). Multicomponent Synthesis of Indolizines via Palladium Catalyzed Carbonylation Chemistry (Doctoral dissertation, McGill University). eScholarship@McGill. [Link]

-

Chemical Science. (2021). Palladium Catalyzed Synthesis of Indolizines via the Carbonylative Coupling of Bromopyridines, Imines and Alkynes. RSC Publishing. [Link]

-

MDPI. (2023). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 28(15), 5829. [Link]

-

Lee, M., Ko, H., & Kim, S. (2012). An efficient preparation of indolizines through a tandem palladium-catalyzed cross-coupling reaction and cycloisomerization. Chemical Communications, 48(83), 10313-10315. [Link]

-

Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(33), 7804–7828. [Link]

-

Multi-component one-pot synthesis of indolizine derivatives. (2021). Journal of Materials Chemistry. [Link]

-

ResearchGate. (2020). Palladium Catalyzed Synthesis of Indolizines via the Carbonylative Coupling of Bromopyridines, Imines and Alkynes. [Link]

-

Kucukdisli, M., & Opatz, T. (2016). One-Pot Synthesis of Polysubstituted Indolizines by an Addition/Cycloaromatization Sequence. The Journal of Organic Chemistry, 81(6), 2372–2379. [Link]

-

New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. (n.d.). ResearchGate. Retrieved from [Link]

-

Mechanism of the synthesis of indolizines 89. (n.d.). ResearchGate. Retrieved from [Link]

-

Bora, U., Saikia, A., & Boruah, R. C. (2003). A Novel Microwave-Mediated One-Pot Synthesis of Indolizines via a Three-Component Reaction. Organic Letters, 5(4), 435–437. [Link]

-

Asian Journal of Organic Chemistry. (2020). Recent Advances in the Synthesis of Indolizines. Lirias. [Link]

-

Wang, C., Hu, H., Xu, J., & Kan, W. (2015). One-pot synthesis of indolizine via 1,3-dipolar cycloaddition using a sub-equivalent amount of K2Cr2O7 as an efficient oxidant under base free conditions. RSC Advances, 5(51), 41255–41258. [Link]

-

Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(33), 7804–7828. [Link]

-

ResearchGate. (2018). (PDF) Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. [Link]

-

Indolizine derivatives: Recent advances and potential pharmacological activities. (n.d.). ResearchGate. Retrieved from [Link]

-

ResearchGate. (2014). How to isolate and purify indolizidine compounds?[Link]

-

Organic Syntheses. (n.d.). Purification of linalool by column chromatography with isocratic elution. Retrieved from [Link]

-

Kiss, L., & Kollár, L. (2015). Carbonylative synthesis and functionalization of indoles. Molecules, 20(8), 13676–13711. [Link]

-

ResearchGate. (2019). Isolation And Purification Of Substance By Column Chromatography. [Link]

-

Wang, Y., Li, Y., Wang, S., Li, P., & Wang, L. (2019). Indolizine synthesis via radical cyclization and demethylation of sulfoxonium ylides and 2-(pyridin-2-yl)acetate derivatives. Organic Chemistry Frontiers, 6(18), 3295–3299. [Link]

-

Kim, D. G., Park, S. Y., & Lee, P. H. (2021). One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation. Frontiers in Chemistry, 9, 660882. [Link]

-

Lellek, V., Chen, C.-y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071–1075. [Link]

Sources

- 1. One-pot synthesis of indolizine via 1,3-dipolar cycloaddition using a sub-equivalent amount of K2Cr2O7 as an efficient oxidant under base free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Indolizine synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. scispace.com [scispace.com]

- 10. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 11. Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Application Note: Methyl 2-methylindolizine-6-carboxylate as a Fluorescent Scaffold

Executive Summary

Methyl 2-methylindolizine-6-carboxylate is a compact, electron-rich fluorescent scaffold belonging to the indolizine class of fluorophores. Unlike traditional rigid dyes (e.g., fluorescein, rhodamine), this scaffold exhibits inherent solvatochromism and exceptional synthetic versatility . Its "push-pull" electronic structure—comprising an electron-rich indolizine core (donor) and an electron-withdrawing ester at the C6 position (acceptor)—enables significant Stokes shifts and environmental sensitivity.

This guide details the synthesis, photophysical characterization, and application of this molecule as a parent scaffold for generating a library of wavelength-tunable biological probes.

Scientific Foundation & Mechanism

The "Push-Pull" Mechanism

The fluorescence of methyl 2-methylindolizine-6-carboxylate arises from an Intramolecular Charge Transfer (ICT) state.

-

Donor: The nitrogen atom and the electron-rich

-system of the 5-membered ring. -

Acceptor: The methoxycarbonyl (ester) group at position C6.

-

Auxiliary: The methyl group at C2 provides weak inductive donation and steric stabilization, preventing non-radiative decay pathways often seen in unsubstituted indolizines.

Upon excitation, electron density shifts from the nitrogen bridgehead toward the C6-ester. This large dipole moment change (

Tunability (The Scaffold Concept)

This molecule is not just a final dye but a starting material. The C3 position is highly nucleophilic (similar to the

-

C3-Functionalization: Introduction of aldehydes (Vilsmeier-Haack) or conjugated systems extends the

-network, bathochromically shifting emission from Blue -

C6-Derivatization: Hydrolysis of the ester provides a handle for bioconjugation to amines (proteins/DNA).

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Rationale: The Tschitschibabin indolizine synthesis is the most robust route, utilizing a pyridinium salt intermediate.

Reagents:

-

Methyl 6-methylnicotinate (Methyl 6-methyl-3-pyridinecarboxylate)

-

Bromoacetone

-

Sodium bicarbonate (

) -

Solvents: Acetone, Methanol, Ethyl Acetate, Hexane.

Step-by-Step Procedure:

-

Quaternization: Dissolve methyl 6-methylnicotinate (10.0 mmol) in acetone (10 mL). Add bromoacetone (12.0 mmol) dropwise.

-

Reflux: Heat the mixture to reflux for 16–20 hours. The solution will darken, and a precipitate (pyridinium salt) may form.

-

Evaporation: Remove the solvent under reduced pressure to obtain the crude quaternary ammonium salt.

-

Cyclization: Redissolve the residue in Methanol (10 mL). Add solid

(20.0 mmol) carefully. -

Reflux (Cyclization): Reflux the suspension for 24 hours. The base promotes deprotonation and 1,5-dipolar cyclization.

-

Workup: Evaporate methanol. Resuspend residue in water (50 mL) and extract with Ethyl Acetate (

mL). -

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from Hexane/Ethyl Acetate or purify via silica flash chromatography (Hexane:EtOAc 8:2).-

Target Yield: 50–60%.

-

Appearance: Pale yellow to fluorescent yellow solid.

-

Protocol B: Photophysical Characterization & Solvatochromism

Rationale: Establishing the solvatochromic range is critical for sensing applications.

Materials:

-

Spectrofluorometer (e.g., Horiba Fluorolog or equivalent).

-

Solvents: Toluene (non-polar), Dichloromethane (DCM), DMSO (polar aprotic), Methanol (polar protic).

Procedure:

-

Stock Solution: Prepare a 10 mM stock of the scaffold in DMSO.

-

Working Solutions: Dilute stock into each solvent to a final concentration of 10

M. Ensure absorbance at -

Absorption Scan: Record UV-Vis spectra (300–500 nm). Note

.[1][2][3][4][5] -

Emission Scan: Excite at

.[2] Record emission (400–650 nm). -

Data Analysis: Calculate the Stokes Shift (

) in wavenumbers (

| Solvent | Polarity Index | Expected | Color Perception |

| Toluene | 2.4 | 430 - 440 | Deep Blue |

| DCM | 3.1 | 450 - 460 | Cyan |

| Methanol | 5.1 | 480 - 500 | Greenish-Cyan |

| DMSO | 7.2 | 500 - 510 | Green |

Protocol C: Bioconjugation (NHS-Ester Activation)

Rationale: To use the scaffold as a label, the methyl ester must be converted to an amine-reactive N-hydroxysuccinimide (NHS) ester.

-

Hydrolysis: Dissolve scaffold (1 eq) in THF/MeOH (1:1). Add LiOH (2 M, 3 eq). Stir at RT for 4h. Acidify to pH 3 with 1M HCl. Extract free acid.

-

Activation: Dissolve the acid (1 eq) in dry DMF. Add TSTU (1.2 eq) and DIPEA (2 eq). Stir for 2h at RT.

-

Conjugation: Add the activated dye solution directly to a protein solution (e.g., BSA in PBS pH 8.3) at a molar ratio of 5:1 (Dye:Protein). Incubate 1h.

-

Purification: Remove excess dye using a PD-10 desalting column.

Visual Workflows

Diagram 1: Synthesis & Derivatization Logic

This diagram illustrates the core synthesis and the two primary divergent pathways: Tuning (C3) and Labeling (C6).